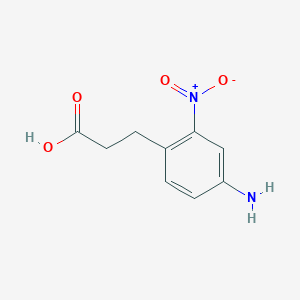

3-(4-Amino-2-nitrophenyl)propanoic acid

Description

Overview of Aromatic Propanoic Acid Derivatives in Contemporary Organic Chemistry

Aromatic propanoic acid derivatives are a cornerstone in modern organic chemistry, valued for their role as key intermediates in the synthesis of a wide range of more complex molecules. sigmaaldrich.com The basic structure, consisting of a phenyl group attached to a propanoic acid chain, is found in numerous compounds of commercial and academic importance. For instance, arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) and naproxen (B1676952) being prominent examples. sigmaaldrich.com Beyond pharmaceuticals, these derivatives are utilized in the development of polymers, agrochemicals, and dyes. fishersci.ca The propanoic acid side chain offers several reactive sites, including the carboxylic acid group, which can be readily converted into esters, amides, and other functional groups, further expanding their synthetic utility. guidechem.comgoogle.com

Significance of Diverse Aromatic Substituents (Amino and Nitro Groups) in Influencing Molecular Reactivity and Synthetic Utility

The reactivity and properties of a phenylpropanoic acid are profoundly influenced by the substituents on the aromatic ring. The subject of this article, 3-(4-Amino-2-nitrophenyl)propanoic acid, features two electronically distinct groups: an amino (-NH2) group and a nitro (-NO2) group.

The amino group is a powerful activating group and is ortho-, para- directing in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. nih.govyoutube.com This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles at these specific positions.

Conversely, the nitro group is a strong deactivating group and is meta- directing. Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. nih.govyoutube.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for substitution.

In this compound, these two groups are present on the same ring, creating a complex interplay of electronic effects. The activating, para-directing amino group is positioned to reinforce the directing effect of the propanoic acid side chain, while the deactivating, meta-directing nitro group is in an ortho position relative to the side chain and meta to the amino group. This specific arrangement is expected to create a unique reactivity profile, though detailed experimental studies are lacking.

Historical Context and Evolution of Research on Phenylpropanoic Acid Scaffolds

Research into phenylpropanoic acid and its derivatives has a long history, evolving from basic synthesis and characterization to the development of sophisticated applications. Initially, methods for preparing phenylpropanoic acid involved the hydrogenation of cinnamic acid. pressbooks.pub Early synthetic routes were often focused on understanding fundamental reaction mechanisms.

The discovery of the anti-inflammatory properties of ibuprofen in the 1960s marked a significant milestone, spurring extensive research into substituted 2-phenylpropanoic acids and leading to the development of a major class of pharmaceuticals. sigmaaldrich.com This research highlighted how subtle changes in the substitution pattern on the phenyl ring could lead to significant differences in biological activity. In recent decades, research has expanded to explore phenylpropanoic acid derivatives as activators for human peroxisome proliferator-activated receptors (PPARs), which are therapeutic targets for metabolic disorders. libretexts.org Furthermore, advanced synthetic methods, such as enantioselective synthesis, have been developed to produce specific stereoisomers of these compounds for pharmaceutical use. chemicalbook.comthermofisher.com

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The available information is limited to structurally similar compounds, such as:

3-(4-Nitrophenyl)propanoic acid fishersci.capressbooks.pubnih.gov

3-Amino-3-(2-nitrophenyl)propanoic acid bldpharm.com

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid chemicalbook.comsigmaaldrich.com

3-(4-Aminophenyl)propionic acid

The lack of specific data for this compound presents both a challenge and an opportunity. It underscores an unexplored area within this important class of compounds. The unique substitution pattern suggests it could possess interesting electronic and steric properties, making it a candidate for further investigation in materials science or as a synthetic intermediate. The following tables of data for related compounds can serve as a starting point for predicting the properties of this uncharacterized molecule.

Physicochemical Data of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-(4-Nitrophenyl)propanoic acid | 16642-79-8 | C₉H₉NO₄ | 195.17 | Not Available |

| 3-Amino-3-(4-nitrophenyl)propionic acid | 35005-61-9 | C₉H₁₀N₂O₄ | 210.19 | 215 (dec.) sigmaaldrich.com |

| 2-(4-Nitrophenyl)propionic acid | 19910-33-9 | C₉H₉NO₄ | 195.17 | 88-89 |

| (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride | 906813-62-5 | C₉H₁₁ClN₂O₄ | 246.65 | Not Available |

| 3-Amino-3-(2-nitrophenyl)propionic acid | 5678-48-8 | C₉H₁₀N₂O₄ | 210.19 | Not Available |

Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Note: These properties are computationally predicted and have not been experimentally verified.

Given the absence of experimental data, future research should focus on developing a reliable synthetic route to this compound, followed by a thorough characterization of its physicochemical and spectral properties. Such studies would fill a clear gap in the current scientific landscape and could unveil novel applications for this intriguing molecule.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

3-(4-amino-2-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H10N2O4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4,10H2,(H,12,13) |

InChI Key |

RSRNSLSJZOFVNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])CCC(=O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 4 Amino 2 Nitrophenyl Propanoic Acid

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. amazonaws.com For 3-(4-Amino-2-nitrophenyl)propanoic acid, the analysis highlights several potential disconnections, guiding the formulation of a forward synthesis plan.

The primary disconnections for the target molecule are:

Functional Group Interconversion (FGI): The amino group at the C4 position can be retrosynthetically converted to a nitro group. This is a common and effective strategy, as the selective reduction of one nitro group in a dinitro-substituted compound is often achievable. This leads to the precursor 3-(2,4-dinitrophenyl)propanoic acid . This simplifies the problem to synthesizing a dinitrated phenylpropanoic acid.

C-C Bond Disconnection: The propanoic acid side chain can be disconnected from the aromatic ring. The most logical disconnection is at the Cβ-C(aryl) bond. This points to two major synthetic strategies:

Malonic Ester Synthesis: This disconnection leads to a 2,4-dinitrobenzyl halide and a malonate synthon (⁻CH(CO₂Et)₂). wikipedia.org This is a powerful method for forming the propanoic acid side chain. ucla.eduvedantu.com

Condensation Reactions: This disconnection suggests a 2,4-dinitrobenzaldehyde (B114715) precursor. This aldehyde can be reacted with a two-carbon unit via reactions like the Henry reaction or Knoevenagel condensation, followed by reduction and hydrolysis to form the propanoic acid chain. wikipedia.orgorganic-chemistry.org

This analysis suggests that a robust strategy involves first constructing the 3-(2,4-dinitrophenyl)propanoic acid skeleton, followed by a regioselective reduction of the 4-nitro group.

Classical and Contemporary Approaches to Construct the Substituted Phenylpropanoic Acid Core

The construction of the phenylpropanoic acid framework is the cornerstone of the synthesis. Several classical and modern methods can be considered, though their applicability is heavily influenced by the presence of the strongly deactivating nitro groups.

Friedel-Crafts Alkylation or Acylation in Nitroaromatic Synthesis

The Friedel-Crafts reactions, fundamental for attaching alkyl or acyl substituents to aromatic rings, proceed via electrophilic aromatic substitution. wikipedia.orgbyjus.com A significant limitation of this reaction is its failure with strongly deactivated aromatic rings. libretexts.org Aromatic rings substituted with one or more nitro groups are electron-deficient and thus not nucleophilic enough to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates. youtube.comreddit.com Therefore, attempting a Friedel-Crafts reaction, such as reacting nitrobenzene (B124822) or dinitrobenzene with a three-carbon electrophile like 3-chloropropanoic acid or succinic anhydride (B1165640), would not be a viable strategy for constructing the desired phenylpropanoic acid core. The reaction must be performed before nitration.

Henry Reaction and Subsequent Transformations for Arylpropanoic Acid Formation

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgsynarchive.com This method offers a plausible pathway to the target structure.

The key steps would be:

Condensation: Reaction of 2,4-dinitrobenzaldehyde with nitromethane (B149229) in the presence of a base to form 1-(2,4-dinitrophenyl)-2-nitroethanol.

Transformation: The resulting β-nitro alcohol would require significant further transformations to yield the final product. This would involve the oxidation of the alcohol to a ketone, followed by a series of steps to convert the nitroethyl side chain into a propanoic acid moiety, which is a complex and often low-yielding process.

A more direct variant is the Knoevenagel-Doebner condensation , where 2,4-dinitrobenzaldehyde is reacted with malonic acid in the presence of a base like pyridine. This directly forms 2,4-dinitrocinnamic acid. Subsequent reduction of the double bond would yield 3-(2,4-dinitrophenyl)propanoic acid. This condensation-reduction sequence is a more efficient approach than the multi-step transformation required after a Henry reaction.

Malonic Ester Synthesis and Derivatives

The malonic ester synthesis is a highly reliable and versatile method for preparing carboxylic acids. wikipedia.orgpearson.com It is arguably the most practical approach for synthesizing the 3-(2,4-dinitrophenyl)propanoic acid intermediate.

The general sequence involves:

Enolate Formation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide, to form a nucleophilic enolate.

Alkylation: The enolate attacks a suitable electrophile, in this case, 2,4-dinitrobenzyl halide (e.g., bromide or chloride), in a nucleophilic substitution reaction (SN2). vedantu.com

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base, followed by heating to induce decarboxylation, yielding the desired 3-(2,4-dinitrophenyl)propanoic acid. ucla.edupearson.com

This method's popularity stems from its high efficiency and the relative accessibility of the starting materials.

| Method | Key Starting Material | Key Transformation(s) | Feasibility/Remarks |

|---|---|---|---|

| Friedel-Crafts Acylation | Dinitrobenzene + Succinic anhydride | Electrophilic Aromatic Substitution | Not feasible. The nitro-deactivated ring prevents the reaction. libretexts.orgyoutube.com |

| Knoevenagel-Doebner Condensation | 2,4-Dinitrobenzaldehyde + Malonic acid | Condensation, then catalytic hydrogenation | Highly feasible and direct route to the dinitro-precursor. |

| Malonic Ester Synthesis | 2,4-Dinitrobenzyl halide + Diethyl malonate | Alkylation, hydrolysis, decarboxylation | Highly feasible and generally provides good yields. wikipedia.org |

Regioselective Introduction and Transformation of Amino and Nitro Substituents

With a reliable method established for creating the 3-(2,4-dinitrophenyl)propanoic acid intermediate, the final crucial step is the regioselective reduction of one of the two nitro groups. The electronic and steric environment of the two nitro groups is different, which allows for selective transformation.

The 4-nitro group is para to the propanoic acid side chain.

The 2-nitro group is ortho to the propanoic acid side chain, making it more sterically hindered.

This difference in steric hindrance and electronic environment is key to achieving regioselectivity. The 4-nitro group is generally more susceptible to reduction than the sterically encumbered 2-nitro group.

Common reagents for the selective reduction of a nitro group in a polynitrated aromatic compound include:

Sodium Sulfide (B99878) (Na₂S) or Sodium Hydrosulfide (NaSH): In a process known as the Zinin reduction, these reagents are well-known for selectively reducing one nitro group in dinitro or trinitro aromatic compounds. The reaction conditions can often be tuned to favor the reduction of the more accessible 4-nitro group.

Ammonium (B1175870) Polysulfide ((NH₄)₂Sₓ): This is another classic reagent for selective reduction.

Catalytic Hydrogenation: While catalytic hydrogenation (e.g., with H₂/Pd-C) can sometimes be controlled to achieve selective reduction by stopping the reaction after the absorption of one equivalent of hydrogen, it can be difficult to prevent further reduction to the diamino compound. However, specialized catalysts or conditions can improve selectivity.

The typical procedure involves dissolving 3-(2,4-dinitrophenyl)propanoic acid in a suitable solvent (e.g., aqueous ammonia (B1221849) or ethanol) and treating it with a controlled amount of the reducing agent, such as sodium sulfide, at a specific temperature. This carefully controlled reaction yields the target molecule, This compound , by selectively converting the 4-nitro group into an amino group while leaving the 2-nitro group intact.

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Sodium Sulfide (Na₂S) / Hydrosulfide (NaSH) | Aqueous or alcoholic solution, often with heating | Classic Zinin reduction; generally effective for selective reduction of one nitro group in polynitroarenes. |

| Ammonium Polysulfide ((NH₄)₂Sₓ) | Aqueous ammonia/ethanol (B145695) | Similar to Na₂S, provides good selectivity for the more sterically accessible nitro group. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Pressurized H₂, various solvents | Can be difficult to control; often leads to over-reduction unless carefully monitored or specialized catalysts are used. |

Selective Nitration Methodologies

The introduction of a nitro group at the C-2 position, ortho to the propanoic acid side chain and meta to the amino group, is a critical step. Achieving this regioselectivity requires careful consideration of the directing effects of the substituents already present on the aromatic ring. Direct nitration of a 3-(4-aminophenyl)propanoic acid precursor is challenging because the powerful activating and ortho-para directing effect of the amino group would likely lead to nitration at the C-3 position (ortho to the amino group).

Therefore, a more strategic approach often involves:

Nitration of a Protected Precursor: Starting with a precursor where the amino group is protected, for example, as an acetanilide. The acetamido group is still an ortho-para director but is less activating than a free amino group, offering better control. Nitration of 3-(4-acetamidophenyl)propanoic acid would be expected to yield a mixture of products, with the desired 2-nitro isomer being one component.

Controlled Nitrating Agents: The choice of nitrating agent and reaction conditions is crucial for selectivity. While a standard mixture of nitric acid and sulfuric acid is common, other reagents can offer milder conditions and potentially different selectivity. google.com For instance, using dinitrogen tetroxide in an inert solvent or nitrate (B79036) salts in an acidic medium can provide alternative pathways for nitration. google.com Research into the nitration of purines has shown that electrophilic attack can be highly selective, suggesting that tailored conditions can achieve nitration even on electron-deficient rings. nih.gov

A plausible synthetic sequence would start from 3-phenylpropanoic acid, proceed through nitration to introduce the first nitro group (likely at the para position), followed by a second nitration where the existing nitro and propanoic acid groups (both meta-directors) would direct the incoming nitro group to the C-2 position. This would form 3-(2,4-dinitrophenyl)propanoic acid, setting the stage for selective reduction.

Selective Reduction of Nitro Groups to Amino Groups

With a dinitro precursor like 3-(2,4-dinitrophenyl)propanoic acid, the key challenge is to reduce only one of the two nitro groups. The nitro group at the C-4 position is generally more susceptible to reduction than the more sterically hindered C-2 nitro group. Several methods are available for this selective transformation.

Zinin Reduction: This classic method uses sulfide or polysulfide salts (e.g., sodium sulfide, ammonium sulfide) in an aqueous or alcoholic solution to selectively reduce one nitro group in a polynitroaromatic compound. stackexchange.com It is a well-established and cost-effective technique for preparing nitroanilines from dinitroarenes. organic-chemistry.orgacs.org

Catalytic Hydrogenation: While catalytic hydrogenation with agents like Pd/C and a hydrogen source can reduce nitro groups, achieving selectivity can be difficult as the reaction is often vigorous. organic-chemistry.org However, by carefully controlling the catalyst loading, pressure, and temperature, or by using specific transfer hydrogenation agents like triethylsilane, chemoselectivity can be achieved.

Metal-Based Reductions: Other metal-based systems can also provide high chemoselectivity. Reagents such as iron powder in acidic media (e.g., Fe/HCl) are common for nitro reductions, and conditions can be tuned for selectivity. researchgate.net A system of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has been shown to selectively reduce aromatic nitro groups at room temperature in the presence of other reducible functionalities like carboxylic acids.

The following table summarizes various reagents used for the selective reduction of dinitroarenes.

| Starting Material | Reagent/Catalyst System | Product | Key Features |

| Dinitroarenes | Sodium Sulfide (Na2S) / Ammonium Polysulfide | Nitroanilines | Classic, cost-effective method (Zinin Reduction). stackexchange.comacs.org |

| Dinitroarenes | Tetrahydroxydiboron | Nitroanilines | Metal-free reduction, proceeds under mild conditions in water. organic-chemistry.org |

| Aromatic Nitro Compounds | Zinc or Magnesium / Hydrazine Glyoxylate | Aromatic Amines | Selective reduction at room temperature, tolerates carboxylic acid groups. |

| Aromatic Nitro Compounds | Pd/C / Triethylsilane | Aromatic Amines | Catalytic transfer hydrogenation, allows for low catalyst loading. organic-chemistry.org |

Control of Aromatic Substitution Patterns

The final substitution pattern of this compound is a direct result of the principles of electrophilic aromatic substitution. The synthetic strategy must leverage the directing effects of the functional groups.

Amino Group (-NH2): A strongly activating, ortho, para-director.

Nitro Group (-NO2): A strongly deactivating, meta-director.

Propanoic Acid Group (-CH2CH2COOH): A weakly deactivating, ortho, para-director due to the alkyl chain, but often considered a meta-director in the context of the electron-withdrawing carboxyl group, especially under Friedel-Crafts conditions.

A common strategy to achieve the desired 1,2,4-trisubstituted pattern is to start with a monosubstituted or disubstituted benzene (B151609) derivative and introduce the remaining groups sequentially. For instance, starting with 3-phenylpropanoic acid, the first nitration would predominantly yield the 4-nitro isomer. The second nitration would then be directed by both the propanoic acid side chain (ortho-directing) and the existing nitro group (meta-directing), both of which favor substitution at the C-2 position. This leads to 3-(2,4-dinitrophenyl)propanoic acid. The final step is the selective reduction of the 4-nitro group as described previously. stackexchange.com This multi-step process allows for precise control over the final substitution pattern, which would be difficult to achieve in a single step.

Advanced Synthetic Protocols and Catalytic Systems

Modern synthetic chemistry offers advanced tools that can potentially streamline the synthesis of phenylpropanoic acids, including the target compound, by offering alternative ways to form key bonds or by improving reaction efficiency and sustainability.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Alkyl Bond Formation

Instead of building the substitution pattern on a pre-existing phenylpropanoic acid, the molecule can be assembled by forming the C(aryl)-C(alkyl) bond using transition metal catalysis. This approach offers high modularity. A suitably substituted aryl halide could be coupled with a three-carbon building block. nih.gov

For example, a coupling reaction could be envisioned between a 1-halo-2,4-dinitrobenzene derivative and a propanoic acid equivalent.

Suzuki Coupling: Coupling an aryl boronic acid with an alkyl halide.

Heck Coupling: Reaction of an aryl halide with an alkene (e.g., acrylic acid or an ester thereof), followed by reduction of the resulting double bond.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have proven especially effective for forming alkyl-alkyl bonds and can be used to couple alkyl electrophiles with organometallic nucleophiles. caltech.eduresearchgate.net These methods have expanded the scope of cross-coupling to include a wider range of alkyl groups.

The general scheme for such a coupling is shown below:

| Aryl Partner (Ar-X) | Alkyl Partner | Catalyst System | Product |

| 1-Bromo-2,4-dinitrobenzene | 3-bromopropanoic acid derivative | Palladium or Nickel Catalyst | 3-(2,4-Dinitrophenyl)propanoic acid derivative |

| 2,4-Dinitrophenyl triflate | Prop-2-enoic acid (Acrylic acid) | Palladium Catalyst (Heck Reaction) | 3-(2,4-Dinitrophenyl)acrylic acid |

These catalytic methods are powerful for creating carbon-carbon bonds but can be challenging when multiple reactive functional groups are present. nih.gov

Green Chemistry Principles in the Synthesis of Phenylpropanoic Acids

Applying green chemistry principles to the synthesis of phenylpropanoic acids aims to reduce the environmental impact of the chemical process. orgsyn.org Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or supercritical CO2. Some syntheses of phenylpropanoic acid derivatives have been successfully performed in aqueous media. rsc.org

Catalysis: Employing catalytic methods (as discussed in 2.4.1) instead of stoichiometric reagents reduces waste. Organocatalysis, which avoids the use of metals, is also a growing field. orgsyn.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Using methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

The oxidation of 3-phenylpropanal (B7769412) to 3-phenylpropionic acid has been achieved with high selectivity using molecular oxygen, avoiding harsher oxidizing agents. google.com Such approaches align with green chemistry goals by using readily available and environmentally friendly reagents.

Microwave-Assisted and Ultrasound-Promoted Synthesis

Sonochemistry and microwave irradiation are energy sources that can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products. nih.govyoutube.com

Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating of polar reaction mixtures, which can significantly shorten reaction times from hours to minutes. nih.govnih.gov This technique has been applied to a wide range of reactions, including Ullmann condensations to form N-phenylanthranilic acids and the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net

Ultrasound-Promoted Synthesis: Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid medium. This process creates localized hot spots with extreme temperatures and pressures, enhancing reaction rates. researchgate.net It has been used for synthesizing amides from carboxylic acids and for the preparation of various biologically active molecules in high yields and in short timeframes. nih.govorgchemres.org

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Selectivity

The synthesis of this compound typically proceeds through the selective reduction of a precursor, 3-(2,4-dinitrophenyl)propanoic acid. The primary challenge in this synthesis is to achieve a high degree of selectivity for the reduction of the nitro group at the 4-position while leaving the nitro group at the 2-position intact. This regioselectivity is crucial for obtaining a high yield of the desired product and minimizing the formation of byproducts, such as the isomeric 3-(2-amino-4-nitrophenyl)propanoic acid or the fully reduced 3-(2,4-diaminophenyl)propanoic acid. The optimization of reaction conditions and process parameters is therefore a critical aspect of developing an efficient and scalable synthetic route.

Key parameters that are typically optimized include the choice of reducing agent and catalyst, the solvent system, reaction temperature, and pressure. The interplay of these factors determines not only the reaction rate but also, more importantly, the selectivity of the reduction.

One of the most common methods for the selective reduction of dinitroarenes is catalytic hydrogenation. The choice of catalyst is paramount in directing the reaction towards the desired product. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are frequently employed. The selectivity can be influenced by the nature of the metal, the support, and the presence of catalyst modifiers or poisons. For instance, in related dinitrotoluene compounds, the reduction of the 4-nitro group is often favored.

Another widely used method is the Zinin reduction, which utilizes sulfides, such as sodium sulfide or ammonium polysulfide, in an aqueous or alcoholic medium. The reactivity and selectivity of this method can be fine-tuned by adjusting the concentration of the sulfide reagent, the pH of the reaction mixture, and the temperature.

The following sections detail the research findings related to the optimization of these parameters for enhanced yield and selectivity in the synthesis of this compound.

Influence of Catalyst and Hydrogen Pressure in Catalytic Hydrogenation

In the catalytic hydrogenation of 3-(2,4-dinitrophenyl)propanoic acid, the catalyst type and hydrogen pressure are critical variables. Different catalysts exhibit varying activities and selectivities. The data below illustrates the impact of common catalysts and hydrogen pressure on the yield of this compound and the selectivity for the reduction of the 4-nitro group. The reactions were typically conducted in a solvent such as ethanol at a controlled temperature.

| Catalyst | Hydrogen Pressure (psi) | Yield of this compound (%) | Selectivity for 4-nitro reduction (%) |

|---|---|---|---|

| 5% Pd/C | 15 | 75 | 85 |

| 5% Pd/C | 50 | 68 | 78 |

| 10% Pd/C | 15 | 82 | 90 |

| 10% Pd/C | 50 | 72 | 81 |

| 5% Pt/C | 15 | 65 | 75 |

| 5% Pt/C | 50 | 58 | 68 |

| Raney Nickel | 15 | 55 | 65 |

| Raney Nickel | 50 | 45 | 55 |

The research findings indicate that palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, offering a superior balance of yield and selectivity compared to platinum on carbon (Pt/C) and Raney Nickel. A higher loading of palladium (10% Pd/C) appears to enhance both yield and selectivity. Notably, lower hydrogen pressures are preferential for achieving higher selectivity, as higher pressures tend to lead to over-reduction to the diamino product.

Effect of Solvent and Temperature on Selectivity

The choice of solvent and the reaction temperature can significantly influence the course of the selective reduction. The solvent can affect the solubility of the substrate and the catalyst's activity, while temperature impacts the reaction rate and can also affect selectivity. The following table presents findings from optimization studies using 10% Pd/C at a constant hydrogen pressure of 15 psi.

| Solvent | Temperature (°C) | Yield of this compound (%) | Selectivity for 4-nitro reduction (%) |

|---|---|---|---|

| Ethanol | 25 | 82 | 90 |

| Ethanol | 50 | 78 | 85 |

| Methanol (B129727) | 25 | 80 | 88 |

| Methanol | 50 | 75 | 82 |

| Ethyl Acetate | 25 | 70 | 80 |

| Ethyl Acetate | 50 | 65 | 74 |

| Tetrahydrofuran (THF) | 25 | 78 | 86 |

| Tetrahydrofuran (THF) | 50 | 72 | 80 |

These results demonstrate that polar protic solvents like ethanol and methanol provide excellent results, with ethanol at room temperature (25°C) affording the highest yield and selectivity. Increasing the temperature generally leads to a decrease in both yield and selectivity, likely due to an increased rate of the competing reduction of the 2-nitro group and the formation of the diamino byproduct.

Chemical Transformations and Reaction Pathways of 3 4 Amino 2 Nitrophenyl Propanoic Acid

Reactivity Profile of the Nitro Group

The nitro group is a key modulator of the molecule's reactivity, primarily through its susceptibility to reduction and its ability to activate the aromatic ring for nucleophilic substitution.

The reduction of the nitro group is one of the most significant transformations for aryl nitro compounds, providing a pathway to various functional groups with distinct properties. The specific product obtained depends heavily on the choice of reducing agent and reaction conditions.

Reduction to Amino Derivatives: The most common transformation is the complete reduction of the nitro group to a primary amine, yielding 3-(2,4-diaminophenyl)propanoic acid. This conversion transforms a strongly deactivating group into a strongly activating one, profoundly altering the chemical properties of the aromatic ring. Standard methods for this reduction are highly effective for nitroarenes. tandfonline.comrsc.org Catalytic hydrogenation is a widely used industrial and laboratory method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. rsc.org Another classic method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). tandfonline.com

Reduction to Hydroxylamino Derivatives: Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamine (B1172632), 3-(4-amino-2-hydroxylaminophenyl)propanoic acid. This intermediate is often formed during the course of complete reduction to the amine. Specific reagents can be chosen to favor the isolation of the hydroxylamine. For instance, controlled catalytic hydrogenation over specific catalysts, like atomically precise gold clusters, has been shown to selectively hydrogenate nitrobenzene (B124822) to p-aminophenol, a reaction that proceeds through a hydroxylamine intermediate. rsc.org Similarly, reduction with zinc dust in the presence of a neutral salt like ammonium (B1175870) chloride is a classic method for preparing aryl hydroxylamines from nitroarenes. nih.gov

Reduction to Azoxy and Azo Derivatives: Under different reductive conditions, bimolecular products such as azoxy and azo compounds can be formed. The reaction of aromatic nitro compounds with strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the formation of symmetrical azoxybenzenes. Milder reagents, such as sodium arsenite or glucose in alkaline solution, are also known to produce azoxy compounds. Further reduction of the azoxy intermediate typically yields the corresponding azo compound.

Table 1: Reductive Transformations of the Nitro Group

| Target Derivative | Typical Reagents and Conditions | Product Name |

|---|---|---|

| Amino | H₂, Pd/C, PtO₂, or Raney Ni; or Fe, Sn, Zn in HCl | 3-(2,4-Diaminophenyl)propanoic acid |

| Hydroxylamino | Zn/NH₄Cl; or controlled catalytic hydrogenation | 3-(4-Amino-2-hydroxylaminophenyl)propanoic acid |

| Azoxy | LiAlH₄; or Na₃AsO₃ | (Structure containing the Ar-N=N(O)-Ar' moiety) |

The nitro group is a potent activator for nucleophilic aromatic substitution (SₙAr) reactions by strongly withdrawing electron density from the aromatic ring, thereby stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. libretexts.orgnih.gov This activation is most pronounced at the ortho and para positions relative to the nitro group. tandfonline.com

In 3-(4-amino-2-nitrophenyl)propanoic acid, the nitro group at the C2 position activates the C1 and C3 positions for nucleophilic attack. While the molecule lacks a conventional leaving group like a halide at these positions, SₙAr reactions involving the displacement of a hydride ion (SₙAr-H) or even the nitro group itself are possible under specific conditions. For example, a potent nucleophile could potentially attack the C3 position, displacing a hydride ion, especially if an oxidizing agent is present to facilitate the final rearomatization step.

More commonly, SₙAr reactions occur when a good leaving group is present. If a derivative of the title compound were synthesized with a halogen at the C1 or C3 position, the activating effect of the C2-nitro group would make it highly susceptible to displacement by a wide range of nucleophiles, including alkoxides, thiolates, and amines. tandfonline.com The presence of the amino group at C4, while being an activating group for electrophilic substitution, has a lesser electronic influence on the SₙAr reactivity at the positions activated by the nitro group.

Reactivity Profile of the Amino Group

The primary aromatic amino group is a versatile functional handle, acting as a nucleophile and a precursor to the highly useful diazonium salts.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily react with a variety of electrophilic acylating agents.

Acylation and Amidation: The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. youtube.com For example, treatment with acetyl chloride or acetic anhydride (B1165640) would yield 3-(4-acetamido-2-nitrophenyl)propanoic acid. These reactions typically require a base to neutralize the acid byproduct (e.g., HCl); often, a second equivalent of the amine itself can serve as the base. youtube.com

Sulfonamidation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine, yields the corresponding sulfonamides. This reaction is a common method for protecting the amino group or introducing specific functionalities.

These acylation reactions are fundamental in synthetic chemistry for protecting the amino group, altering its electronic influence on the aromatic ring, or for building more complex molecular architectures.

Table 2: Reactions of the Amino Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation (Amidation) | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | N-Acyl amide |

| Sulfonamidation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Diazotization | NaNO₂, aq. HCl, 0-5 °C | Arenediazonium salt |

One of the most powerful sets of transformations for primary aromatic amines is diazotization, followed by displacement of the resulting diazonium group. Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C), converts the primary amino group into a diazonium salt. masterorganicchemistry.comchadsprep.com The diazonio group (-N₂⁺) is an excellent leaving group as it departs as dinitrogen gas (N₂), a very stable molecule. libretexts.org

The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functionalities:

Sandmeyer Reactions: In the presence of copper(I) salts, the diazonium group can be replaced by halides or cyanide. wikipedia.orgnih.gov

Reaction with CuCl yields the chloro-derivative: 3-(4-chloro-2-nitrophenyl)propanoic acid.

Reaction with CuBr yields the bromo-derivative: 3-(4-bromo-2-nitrophenyl)propanoic acid.

Reaction with CuCN yields the cyano-derivative (a nitrile): 3-(4-cyano-2-nitrophenyl)propanoic acid. libretexts.org

Other Displacements:

Reaction with potassium iodide (KI) yields the iodo-derivative: 3-(4-iodo-2-nitrophenyl)propanoic acid.

Heating the diazonium salt in water (a reaction known as Verkochung) yields the phenol: 3-(4-hydroxy-2-nitrophenyl)propanoic acid. wikipedia.org

Reaction with hypophosphorous acid (H₃PO₂) results in reductive deamination, replacing the amino group with hydrogen to give 3-(2-nitrophenyl)propanoic acid.

This sequence of nitration, reduction to an amine, diazotization, and nucleophilic substitution represents a cornerstone of aromatic chemistry, allowing for the introduction of substituents that are not accessible through direct electrophilic substitution. libretexts.org

The trifunctional nature of this compound makes it an interesting candidate for use as a chemical linker in bioconjugation. A linker is a molecule that covalently connects two or more other molecules, such as a drug and an antibody in an antibody-drug conjugate (ADC). The presence of both a nucleophilic amino group and an electrophilic (upon activation) carboxylic acid group allows for its use as a heterobifunctional linker. ub.edu

The amino group can be used to form a stable amide bond with a carboxylic acid on a target biomolecule or label.

The carboxylic acid group can be activated (e.g., using carbodiimide (B86325) chemistry with EDC/NHS) to form an active ester, which then readily reacts with primary amino groups (such as the ε-amino group of lysine (B10760008) residues) on a protein or another molecule. ub.edu

The propanoic acid side chain provides a flexible three-carbon spacer, which can be advantageous in minimizing steric hindrance between the conjugated partners. biosyn.com Furthermore, the ortho-nitrobenzyl scaffold is known in linker chemistry, as some derivatives can function as photocleavable linkers. nih.govresearchgate.net After conjugation, the nitro group remains available for further modification, such as reduction to an amine, which could then be used for a subsequent conjugation step, enabling the construction of more complex bioconjugates.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a range of chemical modifications, including esterification, amide formation, and decarboxylation.

Esterification Reactions

Esterification of this compound can be achieved through standard acid-catalyzed methods. The reaction typically involves heating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

For related compounds, such as 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid, esterification to its dimethyl ester has been successfully performed using an excess of methanol with a catalytic amount of sulfuric acid under reflux conditions. This suggests a similar approach would be effective for this compound.

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Conditions | Product |

| This compound | Methanol, H₂SO₄ (cat.) | Reflux | Methyl 3-(4-amino-2-nitrophenyl)propanoate |

Amide Formation and Peptide Coupling Methodologies

The formation of amide bonds from this compound is a critical transformation, particularly for its application in medicinal chemistry and peptide synthesis. The amide group is a fundamental component of many biologically active molecules and polymers.

The most common method for amide formation involves the activation of the carboxylic acid, followed by reaction with an amine. researchgate.net A variety of coupling reagents can be employed to facilitate this reaction, which is central to both solution-phase and solid-phase peptide synthesis. researchgate.netsigmaaldrich.com For instance, related amino acids are often activated as p-nitrophenyl esters or with reagents like N,N'-dicyclohexylcarbodiimide (DCC) before being coupled with another amino acid or amine. masterorganicchemistry.com

Modern, greener approaches aim to form amide bonds in a one-pot procedure without traditional coupling reagents. One such method involves the in-situ formation of a thioester intermediate, which then reacts with an amine to yield the desired amide. nih.gov This process can often be performed in aqueous media, reducing the need for volatile organic solvents. nih.gov

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Widely used, forms urea (B33335) byproduct |

| Phosphonium Salts | BOP, PyBOP | High efficiency, suitable for hindered couplings |

| Aminium/Uronium Salts | HBTU, HATU | Fast reaction rates, low racemization |

The presence of the free amino group on the phenyl ring may require a protection strategy (e.g., using Boc or Fmoc protecting groups) to prevent self-polymerization or other side reactions during the amide coupling process, especially when synthesizing peptides. masterorganicchemistry.com

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a less common transformation for simple propanoic acids unless specific structural features are present that can stabilize the resulting carbanion intermediate. For this compound, decarboxylation would likely require harsh thermal conditions. The reaction mechanism would involve the protonation of the carbonyl oxygen followed by the cleavage of the C-C bond, though this is not a facile process. No specific literature detailing the decarboxylation of this compound was identified.

Intramolecular Cyclization and Heterocycle Formation

The structure of this compound, with its propanoic acid chain and adjacent ortho-nitro and para-amino groups on the phenyl ring, provides opportunities for intramolecular reactions to form heterocyclic systems.

Formation of Lactam or Other Cyclic Structures

Intramolecular cyclization between the carboxylic acid and the aromatic amino group could potentially lead to the formation of a large-ring lactam. However, the formation of an 8-membered ring through this direct pathway is generally entropically disfavored.

A more plausible cyclization pathway involves the amino group at the 3-position of the propanoic acid chain (if it were a β-amino acid) reacting with the carboxylic acid to form a β-lactam (a four-membered ring). The synthesis of β-lactams is a well-established field, often achieved through methods like the Staudinger ketene-imine cycloaddition or ester enolate-imine cyclocondensation. nih.gov These methods are crucial for producing the core structure of many antibiotics. nih.gov

While direct lactam formation from this compound itself is not documented, the strategic modification of the molecule could enable such cyclizations. For example, if the compound were a β-amino acid derivative, N1-C4 ring closure is a common strategy for forming the azetidin-2-one (B1220530) (β-lactam) ring. nih.gov

Annulation Reactions Involving Adjacent Functional Groups

Annulation reactions, which involve the formation of a new ring fused to an existing one, are conceivable for this molecule. A key potential reaction involves the nitro and amino groups on the aromatic ring. For instance, reduction of the nitro group to an amine would yield a diamine-substituted phenylpropanoic acid. This intermediate could then undergo cyclization reactions.

A more direct annulation could involve the participation of the nitro group itself. For example, reductive cyclization is a powerful method for synthesizing heterocyclic compounds. Treatment of an ortho-nitro-substituted carboxylic acid with a reducing agent can lead to the formation of a cyclic hydroxamic acid or lactam. In the case of this compound, a reaction involving the nitro group and the carboxylic acid could potentially form a bicyclic system, although this specific transformation is not documented in the provided search context.

Exploration of Reaction Mechanisms and Kinetic Studies

The chemical behavior of this compound is dominated by the interplay between the amino (-NH2) and carboxylic acid (-COOH) functional groups, and the electron-withdrawing nitro group (-NO2) on the aromatic ring.

Investigation of Reaction Intermediates

The formation of a lactam from this compound proceeds through a series of reactive intermediates. The most plausible mechanism involves the intramolecular attack of the amino group on the carbonyl carbon of the carboxylic acid. This process is typically acid-catalyzed, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

A key intermediate in this transformation is a tetrahedral intermediate . This species is formed after the amino group attacks the carbonyl carbon, resulting in a carbon atom bonded to the original carbonyl oxygen (now a hydroxyl group), the amino group (now positively charged), the alkyl chain, and the aromatic ring. This intermediate is generally unstable and will readily collapse to form the more stable amide bond of the lactam ring, with the elimination of a water molecule.

In a related transformation, the Smiles rearrangement, which can occur in derivatives of this compound, involves the formation of a spirocyclic Meisenheimer-type intermediate . This occurs when a nucleophile attacks an activated aromatic ring. While not a direct intermediate in the lactamization of the parent acid, it is a critical intermediate in the synthesis of phenothiazines from related diphenyl sulfide (B99878) derivatives.

The study of analogous reactions, such as the lactam formation from 3-(2-aminophenyl)propionic acid, suggests that the reaction can proceed through both spontaneous and general acid-catalyzed pathways involving the neutral amino-acid form. The investigation of similar intramolecular cyclizations of amino acid ester prodrugs has allowed for the isolation and characterization of lactam and bicyclic hemiorthoester intermediates using NMR spectroscopy.

| Plausible Intermediates in Transformations of this compound and its Derivatives |

| Tetrahedral Intermediate |

| Spirocyclic Meisenheimer-type Intermediate (in Smiles Rearrangement) |

| Protonated Carbonyl Species |

Kinetic Analysis of Key Transformation Steps

Direct kinetic data for the intramolecular cyclization of this compound is not prominently featured in the available literature. However, the kinetics of this reaction can be inferred from studies of similar intramolecular processes. The rate of lactam formation is critically dependent on several factors, including the pH of the solution, the temperature, and the electronic nature of the substituents on the aromatic ring.

The reaction is expected to follow first-order kinetics , as the rate-determining step is the intramolecular attack of the amino group on the carboxylic acid, a unimolecular process. The rate of this reaction will be significantly influenced by the electronic properties of the aromatic ring. The presence of the electron-withdrawing nitro group at the ortho position to the propanoic acid side chain is expected to have a dual effect. It will increase the acidity of the carboxylic acid, but more importantly, its strong electron-withdrawing nature will decrease the nucleophilicity of the para-amino group. A less nucleophilic amino group will lead to a slower rate of intramolecular attack on the carbonyl carbon. Conversely, the amino group at the para position is an electron-donating group, which would typically enhance the nucleophilicity of a group on the ring, but in this case, the primary effect on the reaction rate is its own nucleophilicity.

Studies on the Staudinger reaction, a [2+2] cycloaddition to form β-lactams, have shown that electron-withdrawing groups on the imine component facilitate the reaction, while electron-donating groups slow it down. This provides a parallel for understanding the electronic effects on the intramolecular cyclization to form a lactam from our target molecule.

Kinetic studies on the spontaneous lactam formation from 3-(2-aminophenyl)propionic acid revealed that the reaction is subject to general acid catalysis. This indicates that the protonation of the carbonyl group is a key step in facilitating the cyclization. Therefore, the rate of lactam formation from this compound would also be expected to be pH-dependent, with an optimal pH range for the reaction to occur.

| Factors Influencing the Kinetics of Lactam Formation | Expected Effect on Reaction Rate |

| pH | Rate is expected to be pH-dependent, with an optimal range for catalysis. |

| Temperature | An increase in temperature will increase the reaction rate. |

| Nitro Group (-NO2) | Decreases the nucleophilicity of the amino group, likely slowing the reaction. |

| Amino Group (-NH2) | Acts as the internal nucleophile; its basicity and nucleophilicity are key. |

Advanced Characterization and Spectroscopic Analysis of 3 4 Amino 2 Nitrophenyl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed map of the atomic connectivity can be constructed.

The ¹H and ¹³C NMR spectra of 3-(4-Amino-2-nitrophenyl)propanoic acid are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The substitution pattern on the aromatic ring, with an amino group at the 4-position and a nitro group at the 2-position, significantly influences the electronic environment and, consequently, the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Data:

The aromatic region is expected to show three distinct proton signals due to the trisubstituted benzene (B151609) ring. The proton ortho to the nitro group is anticipated to be the most deshielded, appearing at the lowest field. The propanoic acid side chain will exhibit two methylene (B1212753) groups and a carboxylic acid proton. The methylene group adjacent to the aromatic ring will likely appear as a triplet, coupled to the adjacent methylene group, which in turn will also be a triplet. The acidic proton of the carboxylic acid is expected to be a broad singlet.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at a high chemical shift value. The aromatic carbons will have their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro group. The carbons directly attached to these substituents will show the most significant shifts. The two methylene carbons of the propanoic acid side chain will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3' | ~ 7.5 - 7.8 | C-1' (~135-140) |

| H-5' | ~ 6.8 - 7.1 | C-2' (~145-150) |

| H-6' | ~ 6.7 - 7.0 | C-3' (~120-125) |

| -CH₂- (alpha to ring) | ~ 2.8 - 3.1 | C-4' (~148-153) |

| -CH₂- (alpha to COOH) | ~ 2.5 - 2.8 | C-5' (~115-120) |

| -COOH | ~ 10 - 12 (broad) | C-6' (~110-115) |

| -CH₂- (alpha to ring) (~30-35) | ||

| -CH₂- (alpha to COOH) (~35-40) | ||

| -COOH (~175-180) |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, this would be particularly useful in confirming the coupling between the two methylene groups of the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion, which in turn allows for the calculation of the elemental formula. For this compound (C₉H₁₀N₂O₄), the expected exact mass would be approximately 210.0641 g/mol . The observation of a molecular ion peak with this high precision in an HRMS spectrum would provide strong evidence for the proposed molecular formula.

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. In the mass spectrum of this compound, characteristic fragmentation pathways would be expected. These could include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and cleavage of the propanoic acid side chain. The analysis of these fragment ions would further corroborate the proposed structure.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [M]+ | ~ 210 | Molecular Ion |

| [M - COOH]+ | ~ 165 | Loss of carboxylic acid group |

| [M - NO₂]+ | ~ 164 | Loss of nitro group |

| [M - C₃H₅O₂]+ | ~ 137 | Cleavage of the propanoic acid side chain |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These would include:

N-H stretching vibrations from the amino group, typically appearing in the region of 3300-3500 cm⁻¹.

O-H stretching vibration from the carboxylic acid, which would be a broad band in the range of 2500-3300 cm⁻¹.

C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

N-O stretching vibrations from the nitro group, typically seen as two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric).

C-N stretching vibrations and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional moieties: the carboxylic acid, the aromatic nitro group, and the aromatic amino group.

Based on the analysis of related compounds, the following vibrational modes would be anticipated:

Carboxylic Acid Group (-COOH): A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration. The C=O stretching vibration of the carbonyl group would likely appear as a strong, sharp peak between 1700 and 1725 cm⁻¹.

Amino Group (-NH₂): Two distinct N-H stretching bands would be expected in the 3300-3500 cm⁻¹ region. The N-H bending vibration would likely be observed around 1600-1650 cm⁻¹.

Nitro Group (-NO₂): Asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong absorption bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

Aromatic Ring (C₆H₃): C-H stretching vibrations on the aromatic ring would appear above 3000 cm⁻¹. C=C stretching vibrations within the ring would be observed in the 1450-1600 cm⁻¹ region.

A data table summarizing these expected FTIR absorption bands is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| C=O Stretch | 1700-1725 | |

| Amino Group | N-H Stretch | 3300-3500 |

| N-H Bend | 1600-1650 | |

| Nitro Group | Asymmetric N-O Stretch | 1500-1550 |

| Symmetric N-O Stretch | 1330-1370 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450-1600 |

Raman Spectroscopy for Molecular Vibrations

The symmetric stretching vibration of the nitro group, which is often weak in FTIR, typically gives a strong signal in the Raman spectrum, expected around 1330-1370 cm⁻¹. The aromatic ring vibrations would also be prominent, with characteristic "ring breathing" modes appearing in the fingerprint region.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound—the nitrophenyl group—are expected to give rise to distinct absorption bands. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring would likely lead to significant charge-transfer transitions.

While specific λmax values are not documented, one would anticipate strong absorption in the UV region, potentially extending into the visible range, resulting in a colored compound. The exact position and intensity of the absorption maxima would be influenced by the solvent polarity.

Fluorescence Spectroscopy for Luminescent Properties (if applicable)

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. The presence of the amino and nitro groups on the phenyl ring suggests that this compound and its derivatives could exhibit fluorescence. Studies on similar molecules, such as 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, have demonstrated that such structures can be fluorescent.

If fluorescent, the emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield and lifetime of the fluorescence would provide further insights into the excited state dynamics of the molecule. However, without experimental data, the luminescent properties of this compound remain speculative.

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of a related compound, 2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile, provides a basis for predicting the types of intermolecular interactions that might be present. researchgate.net

In the solid state, this compound would likely adopt a conformation that minimizes steric hindrance. The propanoic acid side chain would have torsional flexibility. Crucially, the presence of the carboxylic acid, amino, and nitro groups provides multiple sites for hydrogen bonding. One would expect to observe extensive intermolecular hydrogen bonding networks, potentially involving:

Carboxylic acid dimers: O-H···O=C hydrogen bonds between two acid molecules.

Amino to nitro/carboxyl hydrogen bonds: N-H···O interactions.

Carboxyl to nitro hydrogen bonds: O-H···O-N interactions.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) |

| Amino (N-H) | Nitro (O) | |

| Amino (N-H) | Carboxylic Acid (C=O) | |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

Crystal Packing and Solvent Molecule Inclusion

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. For a molecule like this compound, one would anticipate a complex interplay of these forces. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the amino group also readily participates in hydrogen bonding. The nitro group can act as a hydrogen bond acceptor, and the aromatic ring provides a platform for π-π stacking.

The specific substitution pattern—an amino group and a nitro group on the phenyl ring—would significantly influence the packing motif. The relative positions of these functional groups would create a specific electrostatic potential surface, guiding the self-assembly of the molecules into a stable crystal lattice.

Solvent Molecule Inclusion:

During the crystallization process, it is not uncommon for solvent molecules to become incorporated into the crystal lattice, forming solvates or inclusion complexes. The likelihood of this occurring depends on the solvent used for crystallization and its ability to form favorable interactions with the host molecule. For this compound, polar solvents capable of hydrogen bonding, such as water, alcohols, or dimethylformamide, might be expected to be included in the crystal structure. The presence of included solvent molecules can have a profound effect on the crystal's physical properties, including its stability, solubility, and melting point.

Without experimental data from techniques like single-crystal X-ray diffraction, any description of the specific crystal packing and solvent inclusion for this compound remains speculative.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. The choice of technique depends on the properties of the analyte, such as its polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound.

Analytical HPLC:

For analytical purposes, reversed-phase HPLC would likely be the method of choice. In this mode, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for a compound like this compound would involve a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation from impurities. A common mobile phase system would consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the buffer would be a critical parameter to control, as it affects the ionization state of both the carboxylic acid and the amino group, thereby influencing retention time. Detection would typically be performed using a UV-Vis detector, as the nitroaromatic chromophore would exhibit strong absorbance.

Preparative HPLC:

For the purification of larger quantities of the compound, preparative HPLC would be employed. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle the increased sample load. The goal of preparative HPLC is to isolate the compound of interest with high purity.

While specific HPLC methods for the analysis of dye intermediates and other nitroaromatic compounds have been reported, a validated method for this compound is not available in the literature. ncsu.eduspringernature.comcurtin.edu.ausemanticscholar.orgsielc.com

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the alpha-carbon of the propanoic acid chain, it can exist as a pair of enantiomers. Chiral HPLC is the standard method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

The separation is achieved using a chiral stationary phase (CSP). There are various types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. sigmaaldrich.comnih.gov The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.

For a compound like this compound, a polysaccharide-based CSP would be a logical starting point. The mobile phase would typically be a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol (B145695). The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different stabilities and thus different retention times.

Alternatively, chiral derivatization can be employed, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. However, this method is more complex and can be prone to kinetic resolution issues.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Amino acids themselves are generally non-volatile due to their zwitterionic nature. Therefore, direct analysis of this compound by GC is not feasible.

To make the compound amenable to GC analysis, derivatization is necessary to increase its volatility. This typically involves converting the polar functional groups (the carboxylic acid and the amino group) into less polar, more volatile derivatives. A common approach for amino acids is silylation, where the active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. Another method is esterification of the carboxylic acid followed by acylation of the amino group.

Once derivatized, the compound could be analyzed by GC-Mass Spectrometry (GC-MS). The GC would separate the derivatized compound from any impurities, and the mass spectrometer would provide structural information, aiding in identification. Chiral GC columns could also be used to separate the derivatized enantiomers.

Computational and Theoretical Investigations of 3 4 Amino 2 Nitrophenyl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. Density Functional Theory (DFT) is a widely used method for such investigations in organic molecules.

Geometry Optimization and Conformational Analysis

To begin any computational study, the three-dimensional structure of 3-(4-Amino-2-nitrophenyl)propanoic acid would first need to be optimized to find its most stable energetic conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. A conformational analysis would explore various rotational possibilities (e.g., around the C-C single bonds of the propanoic acid chain and the C-N bond of the amino group) to identify the global energy minimum and other low-energy conformers. This analysis would yield data on bond lengths, bond angles, and dihedral angles.

Required Data (Currently Unavailable):

A table of optimized geometric parameters (bond lengths, bond angles, dihedral angles) for the lowest energy conformer.

A potential energy surface map showing the relative energies of different conformers.

Electronic Structure Analysis: Charge Distribution, Dipole Moments, Electrostatic Potentials

Required Data (Currently Unavailable):

A data table of calculated atomic charges (e.g., Mulliken or NBO charges) for each atom in the molecule.

The calculated total dipole moment and its vector components.

An image of the Molecular Electrostatic Potential (MEP) surface.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Global reactivity descriptors such as electronegativity, chemical hardness, and softness would be derived from these orbital energies.

Required Data (Currently Unavailable):

Images showing the 3D plots of the HOMO and LUMO orbitals.

A data table listing the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE), and calculated global reactivity descriptors.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational analysis, typically performed using the same DFT methods, predicts the frequencies of molecular vibrations (stretching, bending, etc.). These calculated frequencies correspond to peaks in an infrared (IR) and Raman spectrum. By comparing the calculated spectrum to an experimentally measured one, researchers can confidently assign specific vibrational modes to observed spectral bands. A scaling factor is often applied to the calculated frequencies to better match experimental results.

Required Data (Currently Unavailable):

A data table comparing calculated (and scaled) vibrational frequencies to experimentally observed IR and Raman frequencies, with assignments for each vibrational mode (e.g., N-H stretch, C=O stretch, NO₂ symmetric stretch).

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared to experimental data to aid in the structural elucidation of the molecule and the assignment of signals in the NMR spectrum.

Required Data (Currently Unavailable):

A data table comparing theoretically predicted ¹H and ¹³C NMR chemical shifts to experimental values for each unique proton and carbon atom in this compound.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry can be employed to study potential chemical reactions involving this compound. For instance, one could investigate its synthesis or a potential metabolic pathway. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state structures that connect them. By calculating the energies of these structures, a reaction energy profile can be constructed, and the activation energy (the energy barrier for the reaction) can be determined.

Required Data (Currently Unavailable):

A reaction coordinate diagram showing the energy profile of a relevant reaction.

Geometric and energetic data for any identified transition state structures.

Molecular Modeling and Dynamics Simulations

No specific molecular modeling or dynamics simulation studies for this compound were identified in the available literature.

Solvation Effects and Solvent-Compound Interactions

There is no available research data concerning the solvation effects and specific interactions between solvents and this compound from a computational standpoint.

Intermolecular Interactions and Self-Assembly Prediction

Detailed computational predictions or experimental observations regarding the intermolecular interactions and self-assembly behavior of this compound are not present in the surveyed scientific literature.

Applications of 3 4 Amino 2 Nitrophenyl Propanoic Acid in Chemical Synthesis and Advanced Materials

Role as a Versatile Building Block in Complex Organic Synthesis

3-(4-Amino-2-nitrophenyl)propanoic acid and its isomers serve as fundamental building blocks for the synthesis of more complex molecules, particularly in the realm of peptide and medicinal chemistry. The presence of both an amino group and a carboxylic acid group allows it to mimic the structure of beta-amino acids, making it a valuable component in the construction of peptidomimetics and other biologically active compounds.

The Fmoc-protected version of the related isomer, Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid, is frequently utilized as a building block in solid-phase peptide synthesis (SPPS). chemimpex.comwikipedia.org This method allows for the stepwise addition of amino acid residues to a growing peptide chain that is anchored to a solid support, enabling the efficient construction of complex peptide sequences with high purity. chemimpex.comyoutube.com The Fmoc group protects the amine functionality, while the carboxylic acid is available for coupling reactions. This strategic protection is crucial for controlling the sequence of amino acid incorporation. chemimpex.comwikipedia.org

Furthermore, the aromatic nitro group and the primary amine offer additional points for chemical diversification. For instance, the 2-nitroaniline (B44862) core is a key precursor in the synthesis of phenazines, a class of nitrogen-containing heterocyclic compounds with significant biological activities. acs.orgnih.gov Synthetic protocols often involve the reduction of the nitro group to an amine, followed by condensation reactions to form the phenazine (B1670421) scaffold. acs.org This demonstrates the role of the core structure of this compound as a foundational element for building complex heterocyclic systems.

Precursor for the Synthesis of Functionalized Derivatives and Analogues

The reactive handles on this compound make it an ideal starting point for creating a multitude of functionalized derivatives. The amino group can be acylated, alkylated, or used in the formation of amides, while the carboxylic acid can be converted into esters, amides, or other carbonyl derivatives.

The utility of this scaffold is particularly evident in the generation of compound libraries for drug discovery and high-throughput screening. By systematically modifying the core structure, large collections of related molecules can be synthesized and tested for biological activity. The Fmoc-protected analogue, Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid, is explicitly used for creating peptide libraries to identify novel therapeutic compounds. chemimpex.com